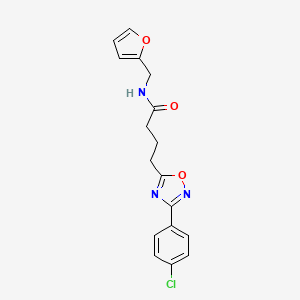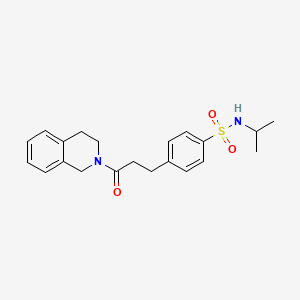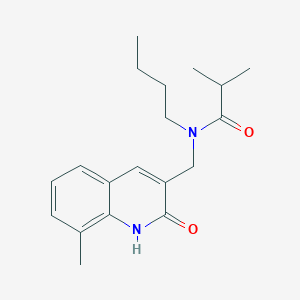
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BMH-21 has shown promising results in preclinical studies, with its unique mechanism of action and favorable pharmacokinetic properties making it a promising candidate for further development.
作用机制
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of the DNA repair enzyme PARP-1 (poly(ADP-ribose) polymerase-1). PARP-1 is an important enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and subsequent cell death. N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to be a potent and selective inhibitor of PARP-1, with minimal off-target effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit tumor growth in animal models of cancer. N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
实验室实验的优点和局限性
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has several advantages for lab experiments, including its potency and selectivity as a PARP-1 inhibitor, its favorable pharmacokinetic properties, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound, and the potential for off-target effects at higher concentrations.
未来方向
There are several future directions for the development of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide as a cancer therapeutic. One potential direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the development of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide analogs with improved pharmacokinetic properties and potency. Additionally, further studies are needed to better understand the mechanism of action of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide and its potential off-target effects.
合成方法
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide involves a multistep process starting with the reaction of 3-methylbenzoyl chloride with tert-butylamine to form N-(tert-butyl)-3-methylbenzamide. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for further development as a cancer therapeutic.
属性
IUPAC Name |
N-tert-butyl-3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-7-6-8-18(11-15)22(27)25(23(3,4)5)14-19-13-17-10-9-16(2)12-20(17)24-21(19)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPYJQXYQSCUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

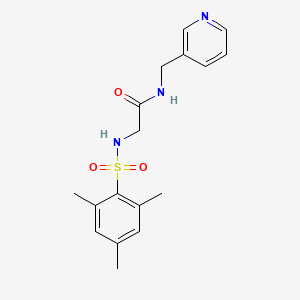
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7716539.png)
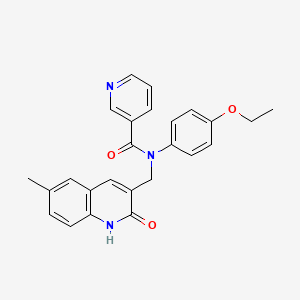

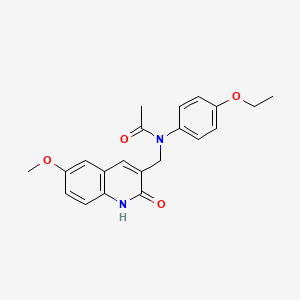
![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)

